TNIK Inhibitory Potency vs. Diastereomer NCB-0970
NCB-0846 exhibits a 13-fold higher inhibitory activity against TNIK compared to its diastereomer NCB-0970, which differs only in the stereochemistry of the chiral terminal hydroxyl group on the cyclohexane moiety [1]. This stereochemical specificity confirms that TNIK inhibition is conformation-dependent and that NCB-0970 serves as a validated negative control rather than a functional substitute [1].
| Evidence Dimension | TNIK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | NCB-0970 (diastereomer with opposite terminal hydroxyl configuration), IC50 = 272 nM |
| Quantified Difference | 13-fold difference in potency (272 nM / 21 nM = 12.95) |
| Conditions | Cell-free kinase inhibition assay; TNIK enzyme |
Why This Matters
This 13-fold differential validates that the specific stereochemistry of NCB-0846 is non-negotiable for target engagement, meaning generic TNIK inhibitors or stereoisomers cannot be substituted without compromising experimental validity.
- [1] Masuda M, Uno Y, Ohbayashi N, et al. TNIK inhibition abrogates colorectal cancer stemness. Nature Communications. 2016;7:12586. View Source
